Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is a deuterated derivative of oxo-pentanoic acid methyl ester. This compound is characterized by the presence of three deuterium atoms at the 5th position, which makes it useful in various scientific research applications, particularly in the field of isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester typically involves the deuteration of pentanoic acid derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester involves its incorporation into chemical reactions as a labeled compound. The deuterium atoms act as tracers, allowing researchers to track the compound’s behavior and interactions in various systems. The molecular targets and pathways involved depend on the specific application and the nature of the study.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 3-oxo-, methyl ester: A non-deuterated analog with similar chemical properties.
Pentanoic acid, 4-oxo-, methyl ester: Another analog with the oxo group at a different position.
Hexanoic acid, 5-oxo-, methyl ester: A longer-chain analog with similar functional groups.
Uniqueness
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying chemical reactions. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various scientific applications.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
methyl 5,5,5-trideuterio-3-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3/i1D3 |
InChI Key |
XJMIXEAZMCTAGH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)CC(=O)OC |
Canonical SMILES |
CCC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.